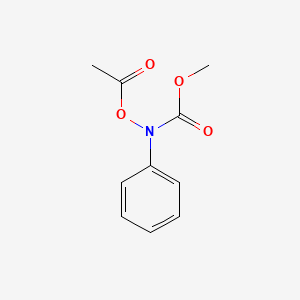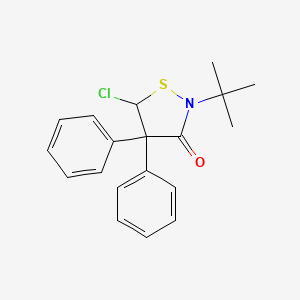
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of its anti-inflammatory and anticancer properties, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-4,4-diphenyl-1,2-thiazolidin-3-one: Lacks the tert-butyl group, potentially altering its solubility and stability.
2-tert-Butyl-5-chloro-1,2-thiazolidin-3-one: Lacks the diphenyl groups, which may influence its overall chemical properties.
Uniqueness
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both tert-butyl and chloro groups, along with the diphenyl substituents, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89882-56-4 |
|---|---|
Molecular Formula |
C19H20ClNOS |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-tert-butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H20ClNOS/c1-18(2,3)21-17(22)19(16(20)23-21,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
GJPLXEWNIJJPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C(C(S1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
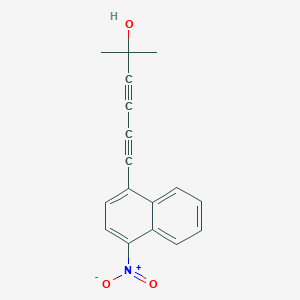
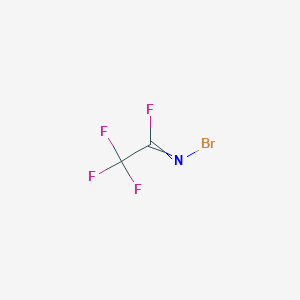
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
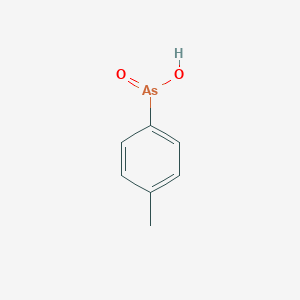
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
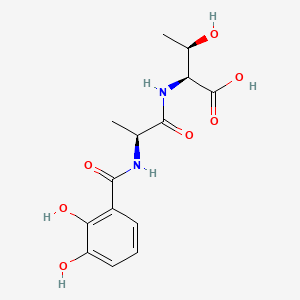

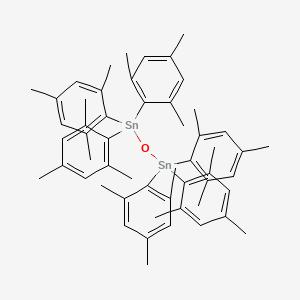
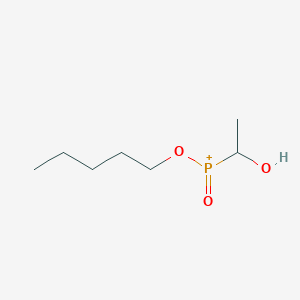
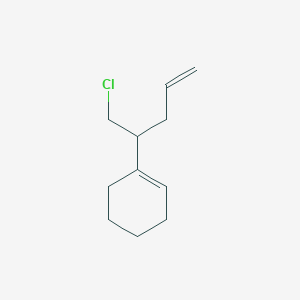
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
